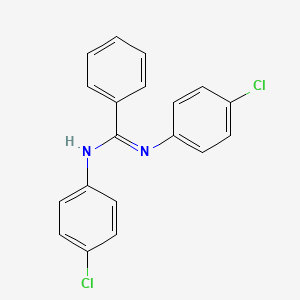![molecular formula C18H19NO3S2 B10873569 6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 301688-70-0
Molecular Weight: 375.512 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, similar thiazolidinone derivatives are often synthesized via condensation reactions between appropriate aldehydes or ketones and thioamides. The reaction typically proceeds under acidic or basic conditions.
Industrial Production Methods: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that the synthesis would be adapted from laboratory-scale procedures.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: Thiazolidinone derivatives can undergo oxidation (e.g., using peracids) or reduction (e.g., using hydrides) to modify their functional groups.
Substitution Reactions: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation might involve potassium permanganate (KMnO), while reduction could use sodium borohydride (NaBH).
Major Products: The major products formed during these reactions would be derivatives of the original compound, with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry:
Medicinal Chemistry: Thiazolidinone derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as drug candidates.
Catalysis: Some thiazolidinones act as catalysts in organic transformations.
Anticancer Properties: Thiazolidinones may inhibit cancer cell growth by affecting cell cycle regulation or apoptosis pathways.
Anti-inflammatory Effects: These compounds could modulate inflammatory responses.
Antibacterial Activity: Thiazolidinones may combat bacterial infections.
Pharmaceuticals: If proven effective, derivatives of this compound could become part of new drug formulations.
Agrochemicals: Thiazolidinones might find applications in crop protection.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific interactions with cellular targets. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, other thiazolidinones with similar structural features may exist. Researchers often compare their properties and activities to understand the uniqueness of each compound.
Remember that this information is based on general knowledge, and specific studies on this particular compound may provide more detailed insights
Propiedades
Fórmula molecular |
C18H19NO3S2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
6-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11+ |
Clave InChI |
BBSQLRKBOCURJB-UNRYZTPYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10873497.png)

![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873511.png)
![1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873534.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10873539.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
